molecular formula C4H4ClNO2 B2987646 (4-Chloro-1,2-oxazol-5-YL)methanol CAS No. 2090313-59-8

(4-Chloro-1,2-oxazol-5-YL)methanol

Cat. No.: B2987646
CAS No.: 2090313-59-8
M. Wt: 133.53
InChI Key: NPTHAZNUDCUJSU-UHFFFAOYSA-N
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Description

(4-Chloro-1,2-oxazol-5-YL)methanol is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,2-oxazol-5-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,2-oxazol-5-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

(4-Chloro-1,2-oxazol-5-YL)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-1,2-oxazol-5-YL)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound, which lacks the chlorine and hydroxymethyl groups.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen.

Uniqueness

(4-Chloro-1,2-oxazol-5-YL)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer specific chemical properties and reactivity

Properties

IUPAC Name

(4-chloro-1,2-oxazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTHAZNUDCUJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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